LITHIUM HEXAFLUOROSTANNATE(IV)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of lithium hexafluorostannate(IV) and related compounds often involves the reaction of lithium salts with hexafluorostannic acid or its precursors. For instance, lithium salts of hexachalcogenodistannates(IV) have been synthesized by extraction of Li/Sn/E or Li/Sn/E/E′ phases with diaminoethane, providing insights into the complex formation and crystal structures of these compounds (Dehnen, Zimmermann, & Anson, 2002).

Molecular Structure Analysis

The molecular structure of lithium hexafluorostannate(IV) is characterized by its crystalline form and the arrangement of lithium ions and [SnF6]²⁻ anions. Studies on related lithium salts reveal complex Li⁺ aggregates and diverse crystal structures, contributing to our understanding of Li2[SnF6]'s structural features (Dehnen, Zimmermann, & Anson, 2002).

Scientific Research Applications

Applications in Advanced Lithium Batteries

Lithium hexafluorostannate(IV) is explored in the context of advanced lithium batteries like Li-metal, Li-O2, and Li-S. These next-generation batteries require a re-evaluation of Li-salts due to different electrochemical and chemical reactions within the cells. Lithium hexafluorostannate(IV) is considered for its potential to ensure the viability of these batteries through optimal temperature range, passivation, and conductivity properties (Younesi et al., 2015).

Enhancing Electrochemical Stability and Performance

In the realm of lithium metal chemistry, lithium hexafluorostannate(IV) contributes to enhancing electrochemical stability and performance. It's used in creating conformal coatings on lithium surfaces to minimize side reactions and promote cycling stability, particularly in advanced battery technologies like Li-S and Li-air batteries. This innovation is crucial for addressing the challenges of high reactivity and significant volume change during battery cycling, ensuring uniform coatings even on three-dimensional lithium surfaces (Lin et al., 2017).

Role in Advanced Lithium-Ion Batteries

The applications of lithium hexafluorostannate(IV) extend to Group IVA element-based anode materials in lithium-ion batteries (LIBs). These anode materials, including Si, Ge, and Sn, are promising for enhancing the energy and power densities of LIBs. However, their practical application faces challenges like volume changes during lithium-ion insertion/extraction and the formation of unstable solid electrolyte interfaces. Lithium hexafluorostannate(IV) is part of the solution to these problems, enabling higher gravimetric and volumetric capacities and contributing to the development of high-energy, high-power-density LIB systems (Liu et al., 2017).

Lithium Borate Ester Salts in Electrolytes

Lithium hexafluorostannate(IV) is also related to the development of lithium borate ester salts for electrolyte applications in high-voltage lithium batteries. These salts address the limitations of hexafluorophosphate and fluorosulfonylimide-based lithium salts, offering improved atmospheric stability and reduced corrosive tendencies. The innovative lithium salts, like lithium 1,1,1,3,3,3-(tetrakis)hexafluoroisopropoxy borate, showcase superior oxidative stability and stability against aluminum substrate corrosion, enhancing the performance and safety of high-voltage lithium batteries (Roy et al., 2021).

Safety and Hazards

Lithium Hexafluorostannate(IV) can be irritating to eyes and skin. Large doses of soluble lithium salts are toxic to the central nervous system and repeated ingestion may damage kidneys and act as a teratogen . Prolonged exposure to hydrolysable fluorine compounds can cause deterioration of bone and tooth structure .

Mechanism of Action

Target of Action

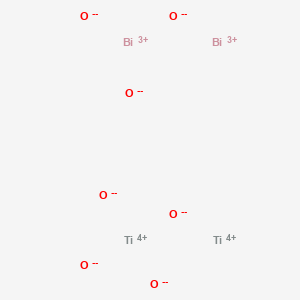

Lithium Hexafluorostannate(IV) is an inorganic chemical compound with the chemical formula Li2SnF6

Mode of Action

It is known that the compound can be prepared by reacting ammonium hexachlorostannate, lithium carbonate, and fluorine gas at 400 °c, or by reacting lithium stannate with hydrofluoric acid .

Action Environment

It is known that the compound forms white crystals of the monoclinic system and is insoluble in water .

properties

| { "Design of the Synthesis Pathway": "The synthesis of lithium hexafluorostannate(IV) can be achieved through a metathesis reaction between lithium fluoride and tin(IV) fluoride.", "Starting Materials": [ "Lithium fluoride", "Tin(IV) fluoride" ], "Reaction": [ "Mix lithium fluoride and tin(IV) fluoride in a 1:1 molar ratio in a dry, inert atmosphere.", "Heat the mixture to 400-500°C to initiate the metathesis reaction.", "Continue heating the mixture for several hours until the reaction is complete.", "Allow the reaction mixture to cool to room temperature.", "Dissolve the resulting lithium hexafluorostannate(IV) in a suitable solvent, such as acetonitrile or dimethylformamide, for further use." ] } | |

CAS RN |

17029-16-2 |

Molecular Formula |

F6Li2Sn |

Molecular Weight |

246.58 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.